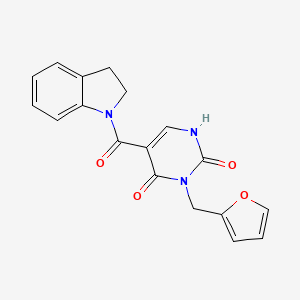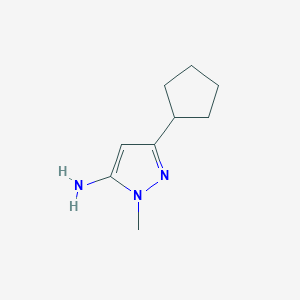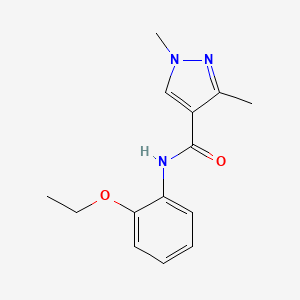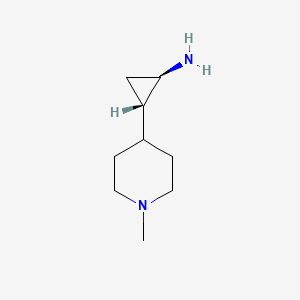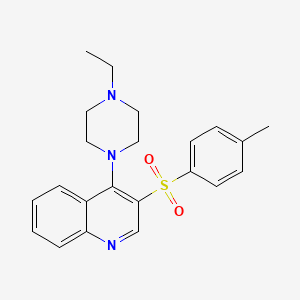
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline, also known as EPIQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPIQ belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.
科学的研究の応用
H4 Receptor Ligands and Anti-inflammatory Properties
A study on designing and synthesizing new ligands for the human histamine H4 receptor (H4R) identified compounds with significant anti-inflammatory properties. Among these, derivatives of the quinoline scaffold demonstrated potent H4R ligand activities, with nanomolar affinities, and showed promising results in vivo for reducing inflammation in animal models (Smits et al., 2008).
Antimicrobial and Antitubercular Activity
Quinoline derivatives have been explored for their potential as antimicrobial and antitubercular agents. For instance, some quinoline-azosulfonamide compounds showed significant antibacterial and antifungal activities, with certain derivatives also exhibiting notable antitubercular effects (Iosr Journals et al., 2012).
Cytotoxic and Anticancer Activities
Research into benzo[b][1,6]naphthyridine derivatives related to quinoline structures has revealed compounds with potent cytotoxic activities against various cancer cell lines. These studies suggest the potential of quinoline derivatives in cancer treatment, highlighting their effectiveness in vitro and in some cases, their curative properties in animal models of cancer (Deady et al., 2003).
Anticonvulsant Properties
Compounds derived from the quinoline framework, such as styryltetrazolo[1,5-a]quinoxalines and styryl[1,2,4]triazolo[4,3-a]quinoxalines, have been studied for their anticonvulsant activities. These studies have led to the identification of molecules with promising anticonvulsant properties, contributing to the development of new therapeutic options for seizure disorders (Wagle et al., 2009).
Dual Action H1/H4 Receptor Ligands
Investigations into quinazoline-containing compounds have led to the discovery of dual-action ligands for the human histamine H1 and H4 receptors. These findings suggest potential therapeutic benefits for compounds that can target multiple histamine receptors simultaneously, offering a novel approach to treating inflammatory and allergic conditions (Smits et al., 2008).
特性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24-12-14-25(15-13-24)22-19-6-4-5-7-20(19)23-16-21(22)28(26,27)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVMEZXBKVGIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2382484.png)
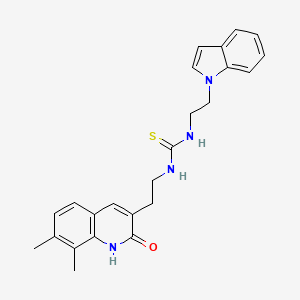
![5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2382487.png)
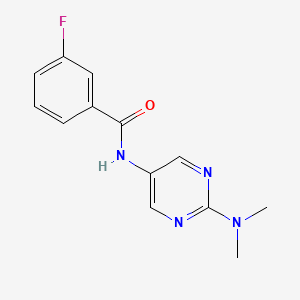
![N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2382491.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)
![N-(3,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2382494.png)
![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2382497.png)
